![molecular formula C13H12OS B119508 p-(Phenylthio)benzyl alcohol CAS No. 6317-56-2](/img/structure/B119508.png)
p-(Phenylthio)benzyl alcohol
Overview
Description
P-(Phenylthio)benzyl alcohol is a chemical compound with the molecular formula C13H12OS and a molecular weight of 216.3 . It is a pale beige solid . This compound is an impurity of Fenticonazole nitrate, a potent antimycotic compound .
Synthesis Analysis
The synthesis of p-(Phenylthio)benzyl alcohol involves the use of raw materials such as 4-Bromobenzyl alcohol, 4-(Hydroxymethyl)phenylboronic acid, 4-(Phenylthio)Benzoic Acid, 4-(PHENYLTHIO)BENZALDEHYDE, 4-Iodobenzyl alcohol, 4-Bromobenzaldehyde, Thiophenol, and Diphenyl sulfide .Molecular Structure Analysis
The molecular structure of p-(Phenylthio)benzyl alcohol plays a crucial role in its properties. The structure of a molecule can affect its spin transport properties .Physical And Chemical Properties Analysis
P-(Phenylthio)benzyl alcohol has a melting point of 46-48°C and a predicted boiling point of 390.2±25.0 °C. Its predicted density is 1.21±0.1 g/cm3. It is slightly soluble in DMSO and Methanol. The compound is a solid and has a pale beige to light beige color .Scientific Research Applications
Catalysis in Selective Oxidation
4-(Phenylthio)benzyl Alcohol has been utilized in the field of catalysis, particularly in the selective oxidation of benzyl alcohol to benzaldehyde. This process is significant for industrial catalysis as it aims to achieve high selectivity for the target product at high conversion rates. The use of Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC) has shown exceptional performance, with one study reporting a 95.2% conversion of benzyl alcohol and nearly 99.9% selectivity for benzaldehyde .
Photocatalyzed Aerobic Oxidation
The compound has also found application in photocatalyzed aerobic oxidation reactions. A cerium-photocatalyzed method using visible light has been developed to oxidize primary and secondary benzylic alcohols to aldehydes and ketones. In this context, 4-(Phenylthio)benzyl Alcohol was successfully converted to its corresponding aldehyde with a yield of 61% .
Impurity Profiling in Pharmaceuticals
4-(Phenylthio)benzyl Alcohol is identified as an impurity of Fenticonazole nitrate, a potent antimycotic compound. Its identification and quantification are crucial for the quality control and safety assessment of pharmaceutical products .
Material Science and Nanotechnology
In material science, the oxidation of benzyl alcohol derivatives, including 4-(Phenylthio)benzyl Alcohol, is a key step in the synthesis of various materials. For instance, the benzyl alcohol route is an approach towards doped and nanostructured materials, where the interaction and fusion of particles lead to the formation of nanostructured aggregates .
Safety and Hazards
Mechanism of Action
Target of Action
4-(Phenylthio)benzyl Alcohol, also known as (4-(phenylthio)phenyl)methanol, p-(Phenylthio)benzyl alcohol, or (4-phenylsulfanylphenyl)methanol, is an impurity of Fenticonazole nitrate . Fenticonazole is a potent antimycotic compound . .
Mode of Action
As an impurity of Fenticonazole, it may share some of the antimycotic properties of the parent compound .
Biochemical Pathways
It’s worth noting that the parent compound, fenticonazole, is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The compound has a molecular weight of 216.30 , and its boiling point is predicted to be 390.2±25.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As an impurity of Fenticonazole, it may share some of the antimycotic effects of the parent compound .
Action Environment
It’s known that the compound is stable under normal temperatures but may decompose under high temperatures . It’s soluble in organic solvents such as ether, alcohol, and ketone .
properties
IUPAC Name |
(4-phenylsulfanylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOAWMRWDZJQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212511 | |
Record name | p-(Phenylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-(Phenylthio)benzyl alcohol | |
CAS RN |
6317-56-2 | |
Record name | 4-(Phenylthio)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6317-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-(Phenylthio)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006317562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6317-56-2 | |
Source | DTP/NCI | |
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Record name | p-(Phenylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(phenylthio)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-(PHENYLTHIO)BENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMD9BW7WU5 | |
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